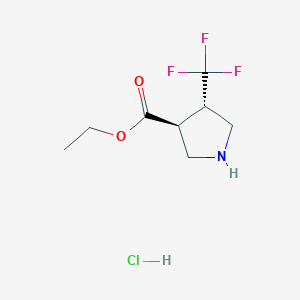

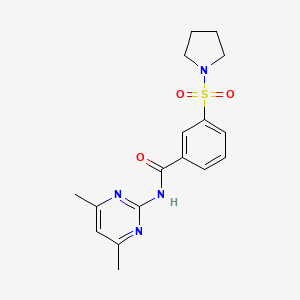

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. These compounds have garnered significant interest in the research community due to their potential therapeutic applications. The specific compound is structurally related to other N-substituted derivatives of 1,3,4-oxadiazole that have been synthesized and studied for their antibacterial properties .

Synthesis Analysis

The synthesis of related N-substituted derivatives involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is then converted into 1-(phenylsulfonyl)piperidin-4-carbohydrazide and subsequently into 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol. The final target compounds are synthesized by reacting this thiol with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and a polar aprotic solvent .

Molecular Structure Analysis

The molecular structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been established through spectral analysis and X-ray diffraction studies. This compound crystallizes in the monoclinic space group P21/n, with specific lattice parameters and crystallizes with N,N-dimethylformamide. The crystal structure is characterized by various intermolecular interactions, including N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions between aromatic rings .

Chemical Reactions Analysis

While the specific chemical reactions of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are not detailed in the provided data, the synthesis of similar compounds suggests that these molecules can participate in reactions typical for 1,3,4-oxadiazole derivatives. These reactions may include nucleophilic substitution and interactions with various reagents to form different N-substituted derivatives, which can be used to modify the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in the study include their ability to form crystalline structures with specific space groups and lattice parameters. The spectral data, such as 1H-NMR, IR, and mass spectral data, are used to elucidate the structures of these compounds. The antibacterial screening of these compounds indicates that they exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting that they have potential as antibacterial agents .

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the interest in oxadiazole bearing compounds due to their biological activities. These compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride, leading to the target compounds which exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Activity

A green approach for the synthesis of thiophenyl pyrazoles and isoxazoles was adopted, leading to compounds that showed potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism was explored with LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, using Actinoplanes missouriensis. This study provided insights into producing mammalian metabolites for structural characterization and clinical investigation monitoring (Zmijewski et al., 2006).

Anticancer Evaluation

Research on N-substituted derivatives for anticancer activity revealed that certain synthesized compounds exhibited moderate to excellent activity against cancer cell lines including MCF-7, A549, Colo-205, and A2780, highlighting the potential of these compounds in anticancer treatments (Ravinaik et al., 2021).

Mécanisme D'action

Target of Action

The primary target of N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide interacts with COX-2, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the production of prostaglandins, which are key mediators of inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .

Result of Action

The inhibition of COX-2 by N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, which can alleviate symptoms such as pain and swelling .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-14(12-7-4-9-23-12)16-15-18-17-13(22-15)8-10-24(20,21)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMDCPXLWPSUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2525745.png)

![4-[(Cyclopropylsulfamoyl)methyl]benzoic acid](/img/structure/B2525748.png)

![4-N-Cyclopropyl-4-N-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine](/img/structure/B2525750.png)

![Tert-butyl 3-[4-(chloromethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2525756.png)

![[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl benzoate](/img/structure/B2525757.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2525762.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)